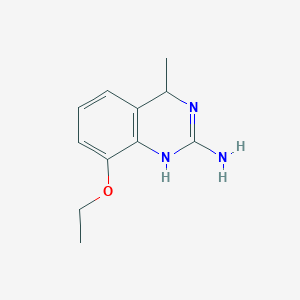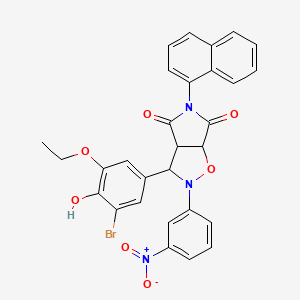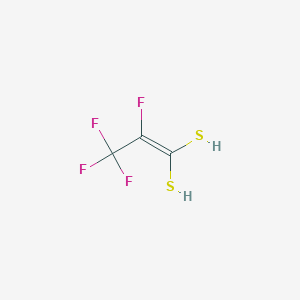![molecular formula C18H25NO B12620602 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine CAS No. 919789-94-9](/img/structure/B12620602.png)
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine is a chemical compound known for its unique structure, which includes a morpholine ring attached to a phenyl group with a cyclohexylideneethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine involves the palladium-catalyzed direct coupling of aryl ethers with morpholines. This method does not require acidic additives and uses hydrogen as a hydrogen resource. The reaction typically involves the cleavage of C(Ar)–O bonds to generate cyclohexanones, followed by reductive amination to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the palladium-catalyzed synthesis method mentioned above can be scaled up for industrial applications, given its efficiency and the availability of the required reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve the use of catalysts such as palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Wissenschaftliche Forschungsanwendungen
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine can be compared with other morpholine derivatives, such as:
4-Cyclohexylmorpholine: Similar in structure but lacks the phenyl group.
4-(2-(2,4-Dinitrophenyl)vinyl)morpholine: Contains a vinyl group and nitrophenyl substituents, making it distinct in its chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
919789-94-9 |
|---|---|
Molekularformel |
C18H25NO |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
4-[4-(1-cyclohexylideneethyl)phenyl]morpholine |
InChI |
InChI=1S/C18H25NO/c1-15(16-5-3-2-4-6-16)17-7-9-18(10-8-17)19-11-13-20-14-12-19/h7-10H,2-6,11-14H2,1H3 |
InChI-Schlüssel |
SBWUZEUFZZMTAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCCCC1)C2=CC=C(C=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)

![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)


![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)

![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
![7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate](/img/structure/B12620590.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)
